molecular formula C14H19NO3 B1437057 Benzyl 4-hydroxyazepane-1-carboxylate CAS No. 648418-25-1

Benzyl 4-hydroxyazepane-1-carboxylate

Cat. No. B1437057
M. Wt: 249.3 g/mol
InChI Key: GJXUQWPNVHGPQC-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is typically stored in a dry environment and has a physical form of oil .


Molecular Structure Analysis

The InChI code for Benzyl 4-hydroxyazepane-1-carboxylate is 1S/C14H19NO3/c16-13-7-4-9-15 (10-8-13)14 (17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl 4-hydroxyazepane-1-carboxylate has a molecular weight of 249.31 . It is an oil-like substance that should be stored in a dry environment . The boiling point data is not available .

Scientific Research Applications

Chiral Supercritical Fluid Chromatography

A study by Carry et al. (2013) explored the isolation and characterization of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate using chiral supercritical fluid chromatography (SFC). The study demonstrated the transformation of this compound into known (R)-(−)-benzyl-3-hydroxyazepane-1-carboxylate, which is related to Benzyl 4-hydroxyazepane-1-carboxylate, underlining the significance of this method in preparing enantiomerically pure substances (Carry, J., Brohan, E., Perron, S., & Bardouillet, P.-E., 2013).

Hydrophilic Aliphatic Polyesters

In the field of polymer chemistry, Trollsås et al. (2000) described the synthesis and copolymerization of new cyclic esters containing protected functional groups. One of the key steps involved the monoprotection of 1,4-cyclohexanediol by benzylation, a process closely related to the synthesis of Benzyl 4-hydroxyazepane-1-carboxylate. This research contributes to the development of hydrophilic aliphatic polyesters (Trollsås, M., Lee, V., Mecerreyes, D., Löwenhielm, P., Möller, M., Miller, R. D., & Hedrick, J., 2000).

Hydrogen-Bonded Assembly in Benzazepine Derivatives

Guerrero et al. (2014) studied the hydrogen-bonded assembly in benzazepine derivatives, including compounds related to Benzyl 4-hydroxyazepane-1-carboxylate. Their work provides insight into the structural chemistry of benzazepine derivatives and their potential applications in various fields (Guerrero, S. A., Sanabria, C. M., Palma, A., Cobo, J., & Glidewell, C., 2014).

Enantioselective Synthesis

Campbell et al. (2009) reported the enantioselective synthesis of benzyl derivatives as intermediates for potent antagonists, highlighting the role of benzyl-related compounds in medicinal chemistry. This study underscores the utility of Benzyl 4-hydroxyazepane-1-carboxylate derivatives in synthesizing specific pharmacological agents (Campbell, C., Hassler, C., Ko, S., Voss, M., Guaciaro, M., Carter, P., & Cherney, R., 2009).

Intramolecular Hydrofunctionalization of Allenes

Zhang et al. (2006) conducted research on the intramolecular hydrofunctionalization of allenes using benzyl derivatives. This study is relevant in the context of chemical transformations involving benzyl compounds, including Benzyl 4-hydroxyazepane-1-carboxylate, and their applications in organic synthesis (Zhang, Z., Liu, C., Kinder, R., Han, X., Qian, H., & Widenhoefer, R., 2006).

Ester Cleavage Properties in Surfactant Micelles

Bhattacharya and Kumar (2005) explored the ester cleavage properties of hydroxybenzotriazole derivatives, providing insights into the chemical behavior of similar benzyl derivatives in surfactant micelles. This research contributes to our understanding of the reactivity of Benzyl 4-hydroxyazepane-1-carboxylate in different chemical environments (Bhattacharya, S., & Praveen Kumar, V., 2005).

Synthesis of 1-Benzazepines

Suh et al. (2017) described the synthesis of 1-benzazepines, highlighting a pathway that may be relevant for the synthesis and applications of Benzyl 4-hydroxyazepane-1-carboxylate derivatives. Their research adds to the knowledge of synthesizing complex organic molecules (Suh, C. W., Kwon, S. J., & Kim, D., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). The safety data sheet (SDS) for this compound can provide more detailed safety information .

properties

IUPAC Name

benzyl 4-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXUQWPNVHGPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659428
Record name Benzyl 4-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-hydroxyazepane-1-carboxylate

CAS RN

648418-25-1
Record name Benzyl 4-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com

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